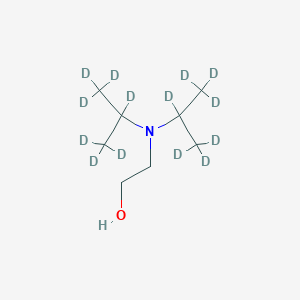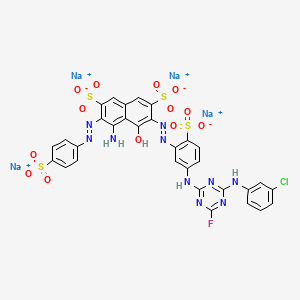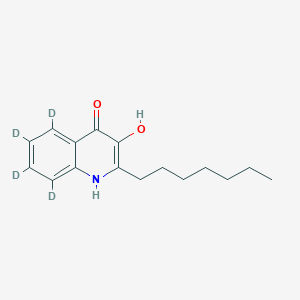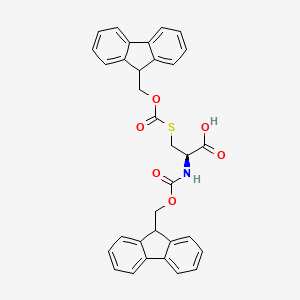
rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate is a chemical compound with the molecular formula C8H12O6. It is an oxirane derivative, which means it contains a three-membered epoxide ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate typically involves the reaction of diethyl (2R,3S)-2,3-dihydroxysuccinate with a suitable oxidizing agent. One common method involves the use of boron trifluoride etherate in acetone under an ice bath, followed by stirring at room temperature for 12 hours. The reaction mixture is then treated with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic phase is dried and concentrated, and the crude product is purified by column chromatography using petroleum ether and ethyl acetate as eluents .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as recrystallization or distillation to ensure high purity.
化学反応の分析
Types of Reactions
rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions result in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate involves the reactivity of the epoxide ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the context of its use and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
Diethyl (2R,3S)-2,3-dihydroxysuccinate: A precursor in the synthesis of rel-Diethyl (2R,3S)-oxirane-2,3-dicarboxylate.
Diethyl (2R,3S)-2,3-dimethylsuccinate: Another similar compound with different substituents on the succinate backbone.
Uniqueness
This compound is unique due to its epoxide ring, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in synthetic chemistry for the preparation of various derivatives and in research for studying epoxide reactivity and interactions.
特性
分子式 |
C8H12O5 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
diethyl (2R,3S)-oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChIキー |
LDFQMMUIJQDSAB-OLQVQODUSA-N |
異性体SMILES |
CCOC(=O)[C@H]1[C@H](O1)C(=O)OCC |
正規SMILES |
CCOC(=O)C1C(O1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)

![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)

![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)

![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)



